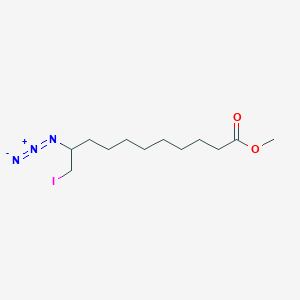

Methyl 10-azido-11-iodoundecanoate

Beschreibung

Methyl 10-azido-11-iodoundecanoate is a bifunctional organic compound featuring both azide (-N₃) and iodide (-I) groups at the 10th and 11th positions of an undecanoate ester backbone.

The presence of both azide and iodide substituents imparts unique reactivity. The azide group enables Huisgen cycloaddition with alkynes, making it valuable in bioconjugation and polymer chemistry, while the iodide group can participate in Ullmann or Suzuki-Miyaura cross-coupling reactions .

Eigenschaften

CAS-Nummer |

92448-11-8 |

|---|---|

Molekularformel |

C12H22IN3O2 |

Molekulargewicht |

367.23 g/mol |

IUPAC-Name |

methyl 10-azido-11-iodoundecanoate |

InChI |

InChI=1S/C12H22IN3O2/c1-18-12(17)9-7-5-3-2-4-6-8-11(10-13)15-16-14/h11H,2-10H2,1H3 |

InChI-Schlüssel |

KIDXFNGLOHWQAB-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCCCCCCCC(CI)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 10-azido-11-iodoundecanoate can be synthesized through the addition of iodine azide to methyl 10-undecenoate. The reaction typically proceeds with high yield under controlled conditions. The general reaction involves the following steps:

Addition of Iodine Azide: Iodine azide is added to methyl 10-undecenoate, resulting in the formation of methyl 10-azido-11-iodoundecanoate.

Reaction Conditions: The reaction is usually carried out in a suitable solvent such as methanol, and the temperature is maintained to ensure optimal reaction rates and yields.

Industrial Production Methods: While specific industrial production methods for methyl 10-azido-11-iodoundecanoate are not widely documented, the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring safety protocols for handling azides and iodides, and implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 10-azido-11-iodoundecanoate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Methyl 10-azido-11-iodoundecanoate has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound’s azido group can be used in click chemistry to create bioactive molecules and drug candidates.

Materials Science: It can be used in the preparation of functionalized polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 10-azido-11-iodoundecanoate involves its reactivity due to the presence of both azido and iodo groups. The azido group is a good nucleophile and can participate in nucleophilic substitution reactions, while the iodo group can act as a leaving group in these reactions . The compound can also undergo reduction to form primary amines, which can further participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 10-azido-11-iodoundecanoate with structurally related compounds:

*Estimated based on analogous compounds.

Toxicity and Handling

- Methyl 10-azido-11-iodoundecanoate likely requires stringent safety protocols (e.g., explosion-proof equipment) due to its azide group, similar to methyl 11-azidoundecanoate .

- In contrast, methyl 10-methylundecanoate and ethyl 10-undecenoate are classified as low-risk, non-hazardous substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.